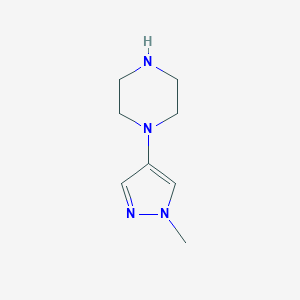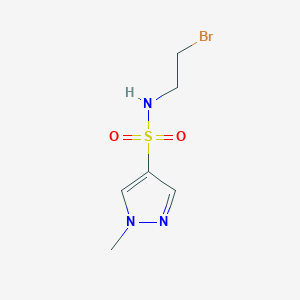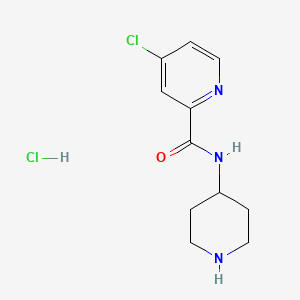
Tetraniliprole
Descripción general
Descripción
Tetraniliprole is a new insecticide designed to control a wide variety of agricultural pests. It is used on various crops including pome fruit, stone fruit, tree nuts, small fruit vine climbing crops, fruiting vegetables, tuberous and corm vegetables, Brassica head and stem vegetables, leafy vegetables, tobacco, soybeans, corn, citrus, and sod . It is also proposed for use on residential lawns and golf courses .
Molecular Structure Analysis
This compound has a molecular formula of C22H16ClF3N10O2 and a molecular weight of 544.9 g/mol . It is a carboxamide that is cyantraniliprole in which the bromine atom has been replaced by a [5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl group .Chemical Reactions Analysis
This compound was applied on maize seeds at 3.6 and 7.2 g a.i./kg as a proposed dose and twice the proposed dose, respectively . The quantification of residue was carried on HPLC equipped with reverse phase ZORBAX Eclipse Plus C18 column .Physical And Chemical Properties Analysis
This compound is a nitrile, an organochlorine compound, a pyrazole insecticide, a member of pyridines, a member of tetrazoles, an organofluorine compound and a secondary carboxamide .Aplicaciones Científicas De Investigación
Tetraniliprole en el Control de Plagas Agrícolas
Control de Larvas de Escarabajo del Maíz: this compound se utiliza como aplicación al suelo para controlar las larvas del escarabajo del maíz en los cultivos de maíz. Es el primer insecticida diamida registrado para este propósito, ofreciendo una nueva solución para los agricultores que luchan contra esta plaga común .
Manejo de Escarabajos Pulgas: Tanto en los cultivos de maíz como de papa, this compound controla eficazmente los escarabajos pulgas, que son conocidos por su capacidad de causar daños significativos a estas plantas .
Supresión de Gusanos de Alambre: Este compuesto también es el primer insecticida diamida que ofrece control de los gusanos de alambre en papas y cultivos similares mediante la aplicación al suelo, proporcionando una herramienta fundamental para proteger estas plantas de las plagas subterráneas .
Gusanos Cortadores en Tabaco: Para los cultivos de tabaco, this compound se puede aplicar al suelo para controlar los gusanos cortadores, que son una gran preocupación para los cultivadores de tabaco debido a sus hábitos alimenticios destructivos .
Manejo de la Resistencia: Clasificado como un insecticida del grupo 28 del Comité de Acción para la Resistencia a los Insecticidas (IRAC), this compound juega un papel en las estrategias de manejo de la resistencia contra ciertas plagas Lepidópteras, Dípteras y Coleópteras en almendras, macadamias, frutas pomáceas y de hueso .
Estudios de Comportamiento del Suelo: La investigación sobre los comportamientos de adsorción-desorción y lixiviación de this compound en diferentes tipos de suelo en China ayuda a comprender su impacto ambiental e informa las mejores prácticas para su uso agrícola .
Aplicación de Vestido de Semillas: Como un vestido de semillas, this compound se aplica a las semillas de maíz para proteger las plantas jóvenes de las plagas. Los estudios evalúan su translocación dentro de la planta y su efectividad a diferentes tasas de aplicación .
Mecanismo De Acción
Target of Action
Tetraniliprole is an insecticide that primarily targets the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium ions in insects .
Mode of Action
This compound acts by causing an uncontrolled release of intracellular calcium ions . It achieves this by directly interacting with the ryanodine receptor, which controls the release of calcium ions . This interaction leads to a series of changes in the insect’s physiology, ultimately resulting in muscle contraction, paralysis, cessation of feeding, and death .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of intracellular calcium ions . By disrupting the normal function of the ryanodine receptor, this compound causes an uncontrolled release of these ions, leading to muscle contraction and paralysis . The downstream effects of this disruption include cessation of feeding and eventual death of the insect .
Pharmacokinetics
It is known that this compound is used as a seed dresser in maize, suggesting that it is absorbed by the plant and distributed throughout its tissues . This distribution likely contributes to the compound’s bioavailability to pests.
Result of Action
The result of this compound’s action is the effective control of various insect pests. It has been shown to be effective against a wide variety of agricultural pests, including Lepidopteran, Dipteran, and Coleopteran pests . The ultimate result at the molecular and cellular level is the paralysis and death of these pests due to the uncontrolled release of intracellular calcium ions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is proposed for use in a wide range of environments, including pome fruit, stone fruit, tree nuts, small fruit vine climbing crops, fruiting vegetables, tuberous and corm vegetables, Brassica head and stem vegetables, leafy vegetables, tobacco, soybeans, corn, citrus, and sod . The efficacy and stability of this compound in these various environments are likely influenced by factors such as soil composition, climate, and the presence of other organisms.
Safety and Hazards
The product is stable and non-reactive under normal conditions of use, storage and transport . EPA is proposing specific mitigations to address potential ecological risks, including a 50-foot and 25-foot spray buffer for aerial and ground applications, respectively, directions for use for treated seed to reduce exposure to treated seeds for large birds, and a 25-foot vegetative filter strip to reduce runoff into surface water .
Direcciones Futuras
The EPA is proposing to register pesticide products containing the new active ingredient tetraniliprole . It will be the first registered diamide insecticide offering control corn rootworm larvae in corn through soil application, and control of flea beetles in corn and potatoes . It would also be the first diamide offering control of wireworms in potatoes and similar crops, and control of cutworms in tobacco via soil application .
Análisis Bioquímico
Biochemical Properties
Tetraniliprole acts by ingestion and interferes with the ryanodine-sensitive calcium release channels . This interference leads to loss of muscle control and subsequent insect immobility . It interacts with enzymes such as cytochrome P450 monooxygenase (P450), which plays a crucial role in its tolerance .
Cellular Effects
The cellular effects of this compound are primarily observed in insects. It affects various types of cells and cellular processes, influencing cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It acts as a ryanodine receptor modulator . It binds to these receptors, leading to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initial residues of this compound in maize leaves were observed to decrease over time, reaching below the limit of quantification on the 7th and 15th day .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes such as cytochrome P450 monooxygenase . These interactions can affect metabolic flux or metabolite levels.
Transport and Distribution
It has been observed that this compound can be translocated in plants .
Subcellular Localization
Given its mode of action, it is likely to interact with cellular components such as the ryanodine-sensitive calcium release channels .
Propiedades
IUPAC Name |
2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-5-[[5-(trifluoromethyl)tetrazol-2-yl]methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N10O2/c1-11-6-12(9-27)7-14(19(37)28-2)17(11)30-20(38)16-8-13(10-35-33-21(31-34-35)22(24,25)26)32-36(16)18-15(23)4-3-5-29-18/h3-8H,10H2,1-2H3,(H,28,37)(H,30,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDVJPKNBVIKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)CN4N=C(N=N4)C(F)(F)F)C(=O)NC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894829 | |
| Record name | Tetraniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229654-66-3 | |
| Record name | Tetraniliprole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229654-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraniliprole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229654663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraniliprole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]-3-{[5-(trifluoromethyl)-2H-tetrazol-2-yl]methyl}-1H-pyrazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRANILIPROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9539O2TDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tetraniliprole exert its insecticidal effect?
A1: this compound acts on the ryanodine receptors (RyRs) of insects. [, , , , ] These receptors are calcium channels found in muscle cells, crucial for muscle contraction. Binding of this compound to RyRs disrupts calcium ion flow, leading to paralysis and ultimately death of the insect.
Q2: What are the primary mechanisms of resistance to this compound observed in insects?
A2: The most common resistance mechanism involves mutations in the genes encoding RyRs. [, , , ] These mutations alter the binding site of this compound, reducing its efficacy. For example, mutations Y4667C, Y4667D, I4758M, and Y4891F have been identified in rice stem borer (Chilo suppressalis). [] Similarly, mutations G4946E, I4790M, and I4790K in the diamondback moth (Plutella xylostella) also confer resistance. []
Q3: Do insects face any fitness costs due to developing resistance to this compound?
A4: Studies have shown that this compound resistance can lead to fitness costs in some insects. [, ] For instance, resistant strains of rice stem borer show reduced relative fitness (0.53) compared to susceptible strains. [] This suggests that resistance development might have negative consequences for the insect population in the absence of insecticide pressure.
Q4: What are the recommended pre-harvest intervals for this compound use on different crops?
A6: Pre-harvest intervals vary depending on the crop and application rate. For example, in chili peppers, a safe waiting period of 4.16-5.04 days is suggested after the last this compound application. [] In cauliflower, a pre-harvest interval of 6 days is recommended. [] It's crucial to consult specific regulatory guidelines for each crop and region to ensure safe and responsible use.
Q5: Are there any alternative control methods for pests that could reduce reliance on this compound?
A7: Integrated pest management (IPM) strategies offer valuable alternatives. [, ] These approaches utilize a combination of methods, including biological control (e.g., natural enemies), cultural practices (e.g., crop rotation), and resistant cultivars, to effectively manage pest populations while minimizing insecticide use.
Q6: What analytical methods are commonly employed for detecting and quantifying this compound residues?
A8: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), is widely used for this compound analysis. [, , ] These methods provide accurate and sensitive quantification of this compound residues in various matrices, including crops, soil, and water samples.
Q7: What are potential future research areas related to this compound?
A7: Further research is needed to:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



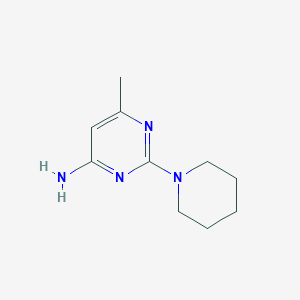
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)

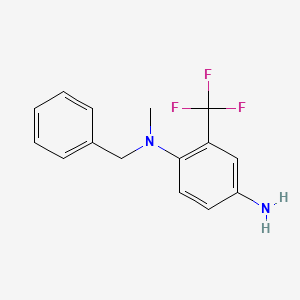
![3-[2-(2-Chloro-4-methoxyphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426376.png)


![4-[2-(Cyclopropylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1426379.png)

